molecular formula C29H40O8 B15239323 (1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one

(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one

Cat. No.: B15239323
M. Wt: 516.6 g/mol
InChI Key: CJYDTKYQEYVTPU-PIZJCQLISA-N
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Description

The compound (1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[117003,703,10014,18]icos-18-en-5-one is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl groups, a furan ring, and a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the formation of the pentacyclic core, followed by the introduction of hydroxyl groups and the furan ring. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one
  • This compound

Uniqueness

This compound stands out due to its unique pentacyclic structure and the presence of multiple functional groups. These features confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one

InChI

InChI=1S/C29H40O8/c1-14-10-18(35-25(14)33)24(32)15(2)16-11-21(30)27(5)17(16)8-9-28(34)13-29-19(6-7-20(27)28)26(3,4)36-22(29)12-23(31)37-29/h8,10,15-16,18-22,24,30,32,34H,6-7,9,11-13H2,1-5H3/t15-,16+,18-,19-,20-,21-,22+,24-,27-,28-,29+/m0/s1

InChI Key

CJYDTKYQEYVTPU-PIZJCQLISA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@H]2C[C@@H]([C@]3(C2=CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O)O

Canonical SMILES

CC1=CC(OC1=O)C(C(C)C2CC(C3(C2=CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O)O

Origin of Product

United States

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